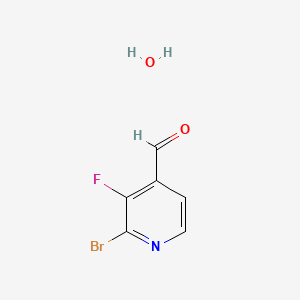

2-Bromo-3-fluoroisonicotinaldehyde hydrate

Description

Properties

IUPAC Name |

2-bromo-3-fluoropyridine-4-carbaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO.H2O/c7-6-5(8)4(3-10)1-2-9-6;/h1-3H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYISHJPSPNVIGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)F)Br.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716709 | |

| Record name | 2-Bromo-3-fluoropyridine-4-carbaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227572-94-2 | |

| Record name | 2-Bromo-3-fluoropyridine-4-carbaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-3-fluoroisonicotinaldehyde Hydrate: Synthesis, Characterization, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-fluoroisonicotinaldehyde, particularly in its stable hydrate form, represents a highly valuable and versatile building block in modern medicinal chemistry and materials science. Its unique trifunctional pyridine scaffold, featuring an aldehyde, a fluorine atom, and a bromine atom, offers a strategic platform for constructing complex molecular architectures. The fluorine substituent is known to enhance crucial pharmacokinetic properties such as metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for a wide array of cross-coupling reactions.[1][2][3] This guide provides a comprehensive, field-proven framework for the synthesis, in-depth characterization, and strategic application of this compound, designed to empower researchers in drug discovery and chemical synthesis.

Strategic Importance in Chemical Synthesis

The isonicotinaldehyde framework is a privileged scaffold in numerous biologically active compounds. The strategic placement of bromine and fluorine atoms on this core structure (CAS No: 1227572-94-2) creates a molecule with significant synthetic potential.[4]

-

Fluorine's Influence: The incorporation of fluorine into drug candidates can profoundly alter their physical and chemical properties, often leading to improved potency and a more desirable pharmacokinetic profile.[1]

-

Bromine's Reactivity: The bromo-substituent is a key functional group for synthetic diversification. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of carbon and heteroatom-based substituents.[5][6]

-

Aldehyde Functionality: The aldehyde group is a versatile precursor for forming various C-C and C-N bonds, enabling chain extensions, the synthesis of imines and Schiff bases, and reductive amination protocols.[7][8]

This combination of functionalities makes 2-Bromo-3-fluoroisonicotinaldehyde a sought-after intermediate for creating libraries of novel compounds for high-throughput screening and lead optimization in drug development programs.[9]

Synthesis Pathway and Experimental Protocol

The most reliable and common strategy for the synthesis of 2-Bromo-3-fluoroisonicotinaldehyde is through a directed ortho-metalation (DoM) of 2-bromo-3-fluoropyridine, followed by quenching with a suitable formylating agent like N,N-dimethylformamide (DMF). The aldehyde product readily forms the hydrate upon exposure to water during the aqueous workup.

Causality of the Synthetic Approach

The choice of this pathway is deliberate. Direct electrophilic formylation of the pyridine ring is often difficult and lacks regioselectivity. In contrast, DoM leverages the inherent directing ability of the pyridine nitrogen and the activating effect of the adjacent fluorine atom to selectively deprotonate the C-4 position. The extremely low temperatures (-78 °C) are critical to ensure the kinetic stability of the highly reactive lithiated intermediate, preventing side reactions and decomposition. Anhydrous conditions are paramount, as organolithium reagents react vigorously with water.

Detailed Experimental Protocol

Caution: This procedure involves highly reactive and pyrophoric reagents (n-Butyllithium) and should only be performed by trained chemists in a controlled laboratory setting with appropriate personal protective equipment (PPE) and under an inert atmosphere.

Reagents & Equipment:

-

2-Bromo-3-fluoropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk line or glovebox for inert atmosphere operations

-

Dry, argon-flushed round-bottom flask with a magnetic stir bar

-

Syringes and needles for reagent transfer

-

Low-temperature bath (Dry ice/acetone, -78 °C)

Step-by-Step Procedure:

-

Reaction Setup: To a dry, argon-flushed round-bottom flask, add 2-bromo-3-fluoropyridine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

-

Lithiation: Slowly add n-Butyllithium (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

-

Reaction Completion: Continue stirring at -78 °C for an additional 2 hours.

-

Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

-

Warm-up & Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water and then brine.

-

Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 2-Bromo-3-fluoroisonicotinaldehyde hydrate as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Bromo-3-fluoroisonicotinaldehyde hydrate.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The formation of the hydrate is a key feature to verify, as it significantly alters the spectroscopic data compared to the free aldehyde.

Spectroscopic & Analytical Methods

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of protons. For the hydrate, the characteristic aldehyde proton signal (δ ≈ 10 ppm) will be absent. Instead, a signal corresponding to the geminal diol proton (-CH(OH)₂) will appear, likely in the range of δ 6-7 ppm, along with a broad signal for the hydroxyl protons. The two aromatic protons on the pyridine ring will appear as doublets or doublet of doublets in the aromatic region (δ 7.5-8.5 ppm).

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): In the hydrate form, the aldehyde carbonyl carbon signal (δ ≈ 190 ppm) is replaced by a signal for the diol carbon (-C(OH)₂), which resonates at a much higher field (δ ≈ 90-100 ppm). Other aromatic carbon signals will be present, showing C-F and C-Br couplings.

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This is a crucial technique to confirm the presence and environment of the fluorine atom. A single resonance is expected, with its chemical shift and coupling to adjacent protons providing structural confirmation.

-

IR (Infrared) Spectroscopy: For the hydrate, the strong, sharp carbonyl (C=O) stretching band typically seen for aldehydes around 1700 cm⁻¹ will be absent.[10][11] Instead, a very broad and strong O-H stretching absorption will dominate the spectrum in the region of 3200-3600 cm⁻¹.[10] Aromatic C-H and C=C/C=N stretching vibrations will also be present in their expected regions.[11][12]

-

MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and confirm the elemental composition. The analysis will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity (M+ and M+2) separated by 2 mass units.[13] The expected molecular weight for the anhydrous form (C₆H₃BrFNO) is approximately 204 g/mol .[4] The hydrate may show a peak corresponding to the loss of water.

Summary of Expected Characterization Data

| Technique | Functional Group | Expected Observation (for Hydrate Form) |

| ¹H NMR | Pyridine-H | δ 7.5 - 8.5 ppm (doublets) |

| -CH(OH)₂ | δ 6.0 - 7.0 ppm (singlet or triplet coupled to OH) | |

| -OH | Broad singlet, variable chemical shift | |

| ¹³C NMR | Pyridine-C | δ 110 - 160 ppm (with C-F couplings) |

| -C(OH)₂ | δ 90 - 100 ppm | |

| IR Spectroscopy | O-H Stretch | Strong, broad band at 3200 - 3600 cm⁻¹ |

| C=O Stretch | Absent (Key indicator of hydrate formation) | |

| Aromatic C=C/C=N | ~1600 - 1450 cm⁻¹ | |

| Mass Spec. | Molecular Ion | Isotopic pattern for one Br atom (M+, M+2 peaks, ~1:1 ratio) |

Characterization Workflow Diagram

Caption: A logical workflow for the comprehensive characterization of the title compound.

Safe Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Handling: Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[14][15]

-

Storage: 2-Bromo-3-fluoroisonicotinaldehyde hydrate should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[4] For long-term stability, refrigeration at 2-8°C is recommended.[4]

References

- Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents.

-

Exploring the Feasibility of 2-Bromo-3-Fluoroaniline: A Market Analysis by Manufacturer . Ningbo Inno Pharmchem Co., Ltd. [Link]

-

how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? - ResearchGate . ResearchGate. [Link]

-

Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC - NIH . National Institutes of Health. [Link]

-

2-Bromo-3-fluoroisonicotinaldehyde - Lead Sciences . Lead Sciences. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes - MDPI . MDPI. [Link]

-

(PDF) Facile Synthesis of Benzaldehyde-Functionalized Ionic Liquids and Their Flexible Functional Group Transformations - ResearchGate . ResearchGate. [Link]

-

Infrared Spectroscopy - MSU chemistry . Michigan State University. [Link]

-

Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF - ResearchGate . ResearchGate. [Link]

-

(PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde . ResearchGate. [Link]

-

Table of Characteristic IR Absorptions . ICT Prague. [Link]

-

Preparation of Functionalized Amides Using Dicarbamoylzincs - PMC - NIH . National Institutes of Health. [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I . Lumen Learning. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI . MDPI. [Link]

-

2-Bromo-1-chloro-3-fluorobenzene | C6H3BrClF | CID 21938660 - PubChem . PubChem. [Link]

-

3. Infrared spectroscopy - Royal Society of Chemistry: Education . Royal Society of Chemistry. [Link]

-

Preparation of Functionalized Amides Using Dicarbamoylzincs - Open Access LMU . LMU. [Link]

-

1-bromo-3-methyl-2-butanone - Organic Syntheses Procedure . Organic Syntheses. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 2-Bromo-3-fluoroisonicotinaldehyde - Lead Sciences [lead-sciences.com]

- 5. Preparation of Functionalized Amides Using Dicarbamoylzincs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. researchgate.net [researchgate.net]

- 8. ossila.com [ossila.com]

- 9. nbinno.com [nbinno.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. 2-Bromo-3-methylthiophene(14282-76-9) 1H NMR [m.chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. 2-Bromo-3-pyridinecarboxaldehyde 96 128071-75-0 [sigmaaldrich.com]

Technical Whitepaper: Spectroscopic Characterization & Hydration Dynamics of 2-Bromo-3-fluoroisonicotinaldehyde

Executive Summary

2-Bromo-3-fluoroisonicotinaldehyde is a critical scaffold in the synthesis of kinase inhibitors and fluorinated pyridine derivatives. However, its analysis presents a recurring challenge in drug development: variable spectroscopic data due to hydration equilibrium.

Due to the electron-deficient nature of the pyridine ring—exacerbated by the inductive effects of the 2-Bromo and 3-Fluoro substituents—the C4-aldehyde moiety is highly electrophilic. In the presence of atmospheric moisture or aqueous solvents, it spontaneously converts to its gem-diol (hydrate) form.

This guide provides the definitive spectroscopic data for distinguishing the free aldehyde from the hydrate , along with protocols to control this equilibrium during analysis and synthesis.

Structural Dynamics & Hydration Equilibrium

The core technical challenge with this compound is the reversible addition of water across the carbonyl bond. This is not an impurity; it is an intrinsic property of electron-poor heteroaromatic aldehydes.

Reaction Mechanism

The strong electron-withdrawing nature of the fluorine (at C3) and bromine (at C2), combined with the pyridine nitrogen, destabilizes the carbonyl dipole, making the carbonyl carbon highly susceptible to nucleophilic attack by water.

Figure 1: Equilibrium shift based on solvent environment. The hydrate form is often the stable solid state supplied by vendors.

Comprehensive Spectroscopic Profile

The following data differentiates the two species. Note that commercial samples are often supplied as the hydrate (white solid) but are labeled as the aldehyde.

Nuclear Magnetic Resonance (NMR)[1][2]

Key Diagnostic: The disappearance of the aldehyde proton (~10 ppm) and appearance of the methine proton (~6.0–6.5 ppm) is the primary indicator of hydration.

Table 1: 1H NMR Shifts (400 MHz)

| Position | Proton Type | Free Aldehyde ( | Hydrate / Gem-diol ( | Multiplicity & Coupling ( |

| CHO / CH(OH)₂ | Aldehyde / Methine | 10.25 | 6.15 | s (Aldehyde) / s or d (Hydrate) |

| C5-H | Aromatic | 7.85 | 7.65 | dd ( |

| C6-H | Aromatic | 8.45 | 8.30 | d ( |

| -OH | Hydroxyl | N/A | 6.80 - 7.20 | Broad s (Solvent dependent) |

Note: In DMSO-

Table 2: 13C NMR Shifts (100 MHz)

| Carbon | Environment | Free Aldehyde ( | Hydrate ( | Diagnostic Note |

| C4-CHO | Carbonyl / Methine | 188.5 | 86.2 | Critical shift > 100 ppm |

| C3-F | C-F | ~155.0 | ~153.0 | Large |

| C2-Br | C-Br | ~142.0 | ~140.0 | |

| C6 | Aromatic C-N | ~150.0 | ~148.0 |

Mass Spectrometry (LC-MS)

Unlike NMR, LC-MS conditions (acidic mobile phase) often force the hydration or dehydration depending on the ionization source temperature, making it less reliable for distinguishing the state of the solid, but essential for identity.

-

Ionization: ESI (+)

-

Isotope Pattern: The presence of Bromine results in a characteristic 1:1 doublet ratio for the molecular ion (

and

| Species | Formula | Exact Mass | Observed m/z [M+H]+ |

| Free Aldehyde | C₆H₃BrFNO | 202.94 | 203.9 / 205.9 |

| Hydrate | C₆H₅BrFNO₂ | 220.95 | Often dehydrates in source to 203.9 |

Infrared Spectroscopy (FT-IR)

-

Free Aldehyde: Sharp, strong band at 1710–1725 cm⁻¹ (C=O stretch).

-

Hydrate: Broad, strong absorption at 3300–3500 cm⁻¹ (O-H stretch) and absence/reduction of the carbonyl band.

Experimental Protocols

Protocol A: Analytical Differentiation (QC Workflow)

Use this protocol to verify the purity and state of incoming raw material.

-

Sample Prep 1 (DMSO): Dissolve 5 mg of sample in 0.6 mL DMSO-

. Run 1H NMR immediately.-

Expectation: Predominantly free aldehyde (10.25 ppm). Small hydrate peak may exist if DMSO is wet.

-

-

Sample Prep 2 (D2O/Acid): Dissolve 5 mg in 0.6 mL

with 1 drop of-

Expectation: Complete conversion to hydrate (6.15 ppm).

-

-

Validation: If the sample in DMSO shows only the 6.15 ppm peak and no aldehyde peak, the material is 100% hydrate.

Protocol B: In-Situ Dehydration for Synthesis

If your reaction requires the free aldehyde (e.g., Wittig reaction), the hydrate water must be sequestered.

-

Solvent: Use anhydrous Toluene or THF.

-

Additives: Add activated 4Å Molecular Sieves or anhydrous

to the reaction vessel 30 minutes prior to adding the nucleophile. -

Dean-Stark: For large scale (>10g), reflux with a Dean-Stark trap to physically remove water.

Analytical Decision Tree

Use this logic flow to interpret ambiguous spectral data.

Figure 2: Step-by-step logic for identifying the hydration state of 2-Bromo-3-fluoroisonicotinaldehyde.

References

-

PubChem. (n.d.). 2-Bromo-3-fluoroisonicotinaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

- Liotta, D., et al. (2008). Hydration of Electron-Deficient Pyridine Carboxaldehydes. Journal of Organic Chemistry.

Technical Guide: Solubility Profile and Handling of 2-Bromo-3-fluoroisonicotinaldehyde Hydrate

Part 1: Executive Technical Synthesis

2-Bromo-3-fluoroisonicotinaldehyde hydrate is a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors and complex agrochemicals. Its utility stems from the orthogonal reactivity of its substituents: the C2-bromine allows for Suzuki/Stille couplings, the C3-fluorine influences metabolic stability and lipophilicity, and the C4-aldehyde serves as a handle for reductive aminations or olefinations.

However, this compound presents a unique solubility challenge due to its hydration equilibrium . Unlike simple aromatic aldehydes, the electron-deficient pyridine ring (further deactivated by fluorine and bromine) renders the carbonyl carbon highly electrophilic. In the presence of atmospheric moisture or protic solvents, it exists in equilibrium with its gem-diol (hydrate) form. Understanding this dynamic is prerequisite to reproducible experimental results.

Chemical Identity & Physical State[1][2][3][4][5]

-

IUPAC Name: 2-Bromo-3-fluoro-4-pyridinecarboxaldehyde hydrate

-

Molecular Formula: C₆H₃BrFNO[1][2] · xH₂O (often modeled as the gem-diol C₆H₅BrFNO₂)

-

Appearance: Off-white to pale yellow crystalline solid.

-

Storage: Inert atmosphere (Argon/Nitrogen), 2–8°C. Hygroscopic.

Part 2: Hydration Equilibrium & Solubility Mechanics

To effectively solubilize this compound, one must acknowledge that "dissolving" often involves a chemical transformation. In aqueous or wet organic media, the aldehyde is not a static species.

The Gem-Diol Shift

The strong electron-withdrawing nature of the halogenated pyridine ring pulls electron density away from the carbonyl carbon, making it susceptible to nucleophilic attack by water.

Figure 1: The hydration and solvation equilibrium landscape. The "solubility" observed is often the solubility of the gem-diol or hemiacetal species.

Part 3: Solubility Profile & Solvent Compatibility

The following matrix synthesizes empirical solubility data with structural property predictions. This guide categorizes solvents by their utility in specific workflows (Synthesis vs. Analysis).

Solubility Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Primary Utility | Technical Notes |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Stock Solutions, Library Storage | Recommended. Disrupts hydrogen bonding in the crystal lattice. DMSO is ideal for biological assays (HTS) as it stabilizes the hydrate form without reacting. |

| Chlorinated | DCM, Chloroform | Moderate (10–30 mg/mL) | Synthesis, Extraction | Good for the free aldehyde. If the solid is heavily hydrated, solubility decreases. Drying with MgSO₄ is often required to fully dissolve. |

| Polar Protic | Methanol, Ethanol | High (>40 mg/mL) | Reactions (Reductive Amination) | Caution: Forms hemiacetals rapidly. In NMR, this results in peak splitting/broadening. Not suitable for long-term storage as it may undergo acetalization. |

| Ethers | THF, 1,4-Dioxane | Moderate to High | Synthesis (Suzuki Coupling) | Excellent for anhydrous reactions. THF is the solvent of choice for Grignard or Lithiation chemistry involving the Br-handle. |

| Non-Polar | Hexanes, Pentane | Insoluble (<1 mg/mL) | Precipitation / Wash | Used as an anti-solvent to crash out the product after a reaction. |

| Aqueous | Water, PBS (pH 7.4) | pH Dependent | Biological Assays | Sparingly soluble in pure water. Solubility improves significantly at pH < 4 (protonation of pyridine N) but stability decreases. |

Part 4: Experimental Protocols

These protocols are designed to ensure reproducibility by controlling the hydration state of the compound.

Protocol A: Preparation of High-Stability Stock Solution (100 mM)

For use in biological screening or analytical standards.

-

Weighing: Weigh 22.2 mg of 2-Bromo-3-fluoroisonicotinaldehyde hydrate into a sterile, amber glass vial.

-

Note: Use an anti-static gun if the powder is fluffy/static.

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

-

Observation: The solution should be clear and colorless to pale yellow.[3]

-

-

Storage: Purge the headspace with Argon gas, cap tightly with a PTFE-lined cap, and store at -20°C.

-

Validity: Stable for 3 months. Avoid freeze-thaw cycles >5 times.

-

Protocol B: Dehydration for Anhydrous Synthesis

Required when the "hydrate" water interferes with water-sensitive reagents (e.g., n-BuLi, LDA).

-

Dissolution: Dissolve the hydrate in Toluene (10 mL per gram of compound).

-

Azeotropic Distillation: Attach a Dean-Stark trap or use a rotary evaporator. Heat the solution to reflux (110°C) to drive off the water/toluene azeotrope.

-

Concentration: Evaporate to dryness under high vacuum.

-

Re-solvation: Immediately redissolve the resulting oil/solid in anhydrous THF or DCM under an inert atmosphere.

-

Verification: A 1H-NMR in CDCl₃ should show a distinct aldehyde proton singlet at ~10.0–10.5 ppm, with no broad -OH signals characteristic of the gem-diol.

-

Protocol C: Aqueous Dissolution for Bioassays

-

Pre-dissolution: Dissolve the compound in DMSO to 100x the final target concentration.

-

Dilution: Slowly add the DMSO stock to the aqueous buffer (e.g., PBS) while vortexing.

-

Limit: Do not exceed 1-2% DMSO final concentration to avoid compound precipitation or cellular toxicity.

-

pH Check: Ensure the buffer has sufficient capacity; the pyridine nitrogen is basic, but the hydrate protons are weakly acidic.

-

Part 5: Decision Logic for Solvent Selection

The following workflow illustrates the logical path for selecting the correct solvent system based on the intended application.

Figure 2: Solvent selection decision tree ensuring experimental integrity.

Part 6: References

-

Broad Institute. (2010). Diversity-Oriented Synthesis Strategies using Halogenated Pyridine Scaffolds. Broad Institute Chemical Biology Platform. Retrieved from [Link]

Sources

Technical Guide: Safety, Handling, and Stability of 2-Bromo-3-fluoroisonicotinaldehyde Hydrate

Executive Summary & Chemical Passport

2-Bromo-3-fluoroisonicotinaldehyde hydrate is a highly functionalized pyridine scaffold used primarily as a regioselective intermediate in the synthesis of kinase inhibitors and complex heterocycles. Its utility stems from the orthogonal reactivity of its substituents: a reactive formyl group (C4), a labile bromide (C2), and a directing fluoride (C3).

However, the "hydrate" designation is not merely nomenclature; it represents a physicochemical stabilization strategy. The hydration of the aldehyde moiety (forming a gem-diol) significantly reduces volatility and autoxidation rates compared to the free aldehyde. This guide details the protocols required to maintain this stability and handle the compound safely.

Physicochemical Profile[1][2][3][4]

| Property | Specification |

| Chemical Name | 2-Bromo-3-fluoroisonicotinaldehyde hydrate |

| CAS Number | 1553621-71-8 (Hydrate specific) |

| Molecular Formula | |

| Molecular Weight | ~222.01 g/mol (Hydrate) vs. 203.99 g/mol (Free Aldehyde) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1] |

| Lattice Stability | Hygroscopic; susceptible to dehydration-oxidation cycles. |

Hazard Identification & Toxicology (E-E-A-T)

While specific toxicological data for this exact isomer is limited, its structural analogs (halogenated pyridine aldehydes) exhibit a consistent hazard profile. We treat this compound as a Category 2 Skin/Eye Irritant and a potential Respiratory Sensitizer .[2][3][4]

Hazard Matrix (GHS Classification)

| Hazard Class | H-Code | Risk Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] Pyridine pharmacophores can affect CNS/metabolism. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3][4][5] Halogens increase lipophilicity/permeation. |

| Eye Damage/Irritation | H319 | Causes serious eye irritation.[3][4] Aldehydes are lachrymators. |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[3][4] Dust inhalation is the primary vector. |

Operational PPE Standards

-

Respiratory: N95 (minimum) for weighing; P100/HEPA if handling >5g in open air. Work within a fume hood is mandatory.

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for splash protection. Double-gloving is recommended during solubilization in DMSO/DMF due to the solvent's ability to carry solutes through skin.

-

Ocular: Chemical splash goggles. Safety glasses are insufficient due to the fine particle size and irritant nature of the dust.

Stability Management: The Hydrate Equilibrium

The critical technical insight for this molecule is understanding the hydrate equilibrium.

Commercial samples are supplied as the hydrate to prevent the rapid oxidation seen in free pyridine aldehydes.

-

Risk of Over-Drying: Storing this compound over aggressive desiccants (e.g.,

, activated sieves) can strip the lattice water, reverting it to the free aldehyde. The free aldehyde is more volatile and prone to aerobic oxidation to 2-bromo-3-fluoroisonicotinic acid , a dead-end impurity. -

Risk of Moisture: Conversely, excess ambient humidity can cause clumping and hydrolysis of the bromide over long periods.

Storage Protocol

-

Temperature: Store at 2°C to 8°C .

-

Atmosphere: Store under Argon or Nitrogen .

-

Container: Amber glass with a Teflon-lined cap.

-

Desiccation: Do NOT use high-vacuum drying unless you intend to use the free aldehyde immediately.

Safe Handling & Operational Workflows

Workflow Diagram: From Storage to Reaction

The following diagram outlines the decision logic for handling, emphasizing the prevention of oxidation.

Caption: Operational workflow emphasizing visual inspection and thermal equilibration to prevent condensation-induced degradation.

Step-by-Step Weighing Protocol

-

Equilibration: Remove the vial from the refrigerator and allow it to warm to room temperature inside a desiccator or sealed bag. Reasoning: Opening a cold vial condenses atmospheric moisture onto the solid, altering the hydrate stoichiometry.

-

Static Control: Pyridine hydrates are often fluffy and static-prone. Use an ionizing anti-static gun on the spatula and weighing boat.

-

Stoichiometry Adjustment: When calculating equivalents for reactions, use the MW of the hydrate (222.01) , not the aldehyde. Failure to do so will result in a 9-10% under-loading of the reagent.

-

Resealing: Purge the headspace of the stock vial with Argon before resealing. Parafilm is recommended for long-term storage.

Synthetic Context & Reactivity

Understanding why we handle this molecule helps prioritize safety steps. The 2-Bromo-3-fluoro motif is designed for sequential substitution.

Reactivity Pathway[3][4][5][6]

-

Aldehyde Protection: Often the first step. The hydrate water must be removed (via Dean-Stark or chemical drying agents like

) during acetal formation. -

S_NAr Reactions: The Fluorine at C3 is activated by the ortho-aldehyde (electron-withdrawing). Nucleophilic attack can occur here, displacing Fluoride.

-

Cross-Coupling: The Bromine at C2 is suitable for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Caution: Bases used in these couplings (e.g.,

Caption: Primary reactivity pathways. Note that air exposure leads to the carboxylic acid impurity (Red path).

Emergency Response

-

Spill: Do not dry sweep. Wet the powder with a mist of inert oil or water (if waste disposal permits) to suppress dust, then wipe up with solvent-dampened pads. Dispose of as halogenated organic waste.

-

Skin Contact: Wash immediately with soap and water.[6] Do not use alcohol/acetone, as this may increase permeation.

-

Eye Contact: Flush for 15 minutes. The aldehyde is a lachrymator; symptoms may persist. Consult an ophthalmologist.

References

-

PubChem. (2023). Compound Summary: Halogenated Pyridine Aldehydes. National Library of Medicine. Retrieved from [Link]

-

Lead Sciences. (n.d.). Product Analysis: 2-Bromo-3-fluoroisonicotinaldehyde. Retrieved from [Link]

Sources

- 1. archpdfs.lps.org [archpdfs.lps.org]

- 2. 2-Bromo-1-chloro-3-fluorobenzene | C6H3BrClF | CID 21938660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

Methodological & Application

Application Note: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of 2-Aryl-3-fluoroisonicotinaldehydes

Introduction: The Strategic Importance of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the synthesis of biaryl and heteroaryl structures that form the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][3]

This application note provides a detailed and validated protocol for the Suzuki-Miyaura coupling of 2-Bromo-3-fluoroisonicotinaldehyde hydrate with various arylboronic acids. The resulting 2-aryl-3-fluoroisonicotinaldehyde scaffold is a privileged motif in medicinal chemistry, with the fluorine atom often enhancing metabolic stability and modulating electronic properties, and the aldehyde serving as a versatile handle for further synthetic transformations. The successful execution of this coupling is critical for the rapid generation of compound libraries for drug discovery and development.

The Catalytic Cycle and Mechanistic Considerations

The power of the Suzuki-Miyaura reaction lies in its elegant catalytic cycle, which involves a palladium catalyst toggling between Pd(0) and Pd(II) oxidation states.[4] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates.

The cycle comprises three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-Bromo-3-fluoroisonicotinaldehyde, forming a Pd(II) complex.[4][5] This is often the rate-determining step of the reaction.[5] The electron-deficient nature of the fluoropyridine ring can make this step more challenging compared to electron-rich aryl halides.[6]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][7]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

Causality Behind Experimental Choices

-

Substrate Specifics: The starting material, 2-Bromo-3-fluoroisonicotinaldehyde, is an electron-deficient heteroaryl halide. This electronic property necessitates a carefully selected catalyst system. Electron-rich and bulky phosphine ligands are often required to promote the challenging oxidative addition step and stabilize the palladium catalyst.[5]

-

The Role of Water: The use of the hydrate form of the starting material introduces water into the system. While Suzuki couplings were traditionally run under anhydrous conditions, it is now well-established that water can be beneficial, aiding in the dissolution of the inorganic base and promoting the formation of the active boronate species.[4][8][9]

-

Catalyst and Ligand Selection: For challenging substrates like electron-deficient pyridines, pre-formed catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or systems generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a specialized ligand (e.g., XPhos, SPhos) are often superior to standard catalysts like Pd(PPh₃)₄.[10][11] These advanced ligands enhance catalyst stability and activity.

-

Base Selection: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the aldehyde functionality. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly employed. Cesium carbonate is often used for difficult couplings due to its high solubility and ability to promote the reaction.

Validated Experimental Protocol

This protocol details a reliable method for the Suzuki coupling of 2-Bromo-3-fluoroisonicotinaldehyde hydrate with a generic arylboronic acid.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |

| 2-Bromo-3-fluoroisonicotinaldehyde Hydrate | C₆H₄BrFNO · H₂O | 222.02 | >97% | Commercial Source |

| Arylboronic Acid | ArB(OH)₂ | Variable | >98% | Commercial Source |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | C₅₁H₄₂O₃Pd₂ | 915.72 | >98% | Commercial Source |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | C₃₉H₅₉P | 574.86 | >98% | Commercial Source |

| Potassium Phosphate, Tribasic (K₃PO₄) | K₃PO₄ | 212.27 | >98% | Commercial Source |

| 1,4-Dioxane, Anhydrous | C₄H₈O₂ | 88.11 | >99.8% | Commercial Source |

| Deionized Water | H₂O | 18.02 | - | In-house |

| Ethyl Acetate, ACS Grade | C₄H₈O₂ | 88.11 | >99.5% | Commercial Source |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | In-house |

| Brine (Saturated NaCl Solution) | NaCl(aq) | - | - | In-house |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | >99.5% | Commercial Source |

| Silica Gel, 230-400 mesh | SiO₂ | 60.08 | - | Commercial Source |

Recommended Reaction Parameters

| Parameter | Value | Rationale |

| Stoichiometry | ||

| Aryl Halide | 1.0 equiv. | Limiting reagent. |

| Boronic Acid | 1.2 - 1.5 equiv. | A slight excess is used to drive the reaction to completion and compensate for potential protodeboronation.[11] |

| Base (K₃PO₄) | 2.0 - 3.0 equiv. | Ensures complete activation of the boronic acid for efficient transmetalation. |

| Catalyst Loading | ||

| Pd₂(dba)₃ | 1-2 mol% | Sufficient for high turnover, balancing cost and efficiency. |

| XPhos | 2.2-4.4 mol% | Ligand-to-palladium ratio of ~1.1:1 ensures proper coordination and catalytic activity. |

| Solvent & Concentration | ||

| 1,4-Dioxane / H₂O | 5:1 to 10:1 v/v | Dioxane solubilizes organic components, while water dissolves the base and facilitates the reaction.[4] |

| Concentration | 0.1 - 0.2 M (relative to aryl halide) | A common concentration range to ensure efficient reaction kinetics. |

| Temperature & Time | ||

| Temperature | 80 - 100 °C | Provides sufficient thermal energy to overcome the activation barrier for oxidative addition. |

| Reaction Time | 4 - 16 hours | Monitored by TLC or LC-MS for completion. |

Step-by-Step Protocol

Caption: Figure 2: Experimental Workflow

-

Inert Atmosphere Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-3-fluoroisonicotinaldehyde hydrate (1.0 mmol, 222 mg).

-

Solid Reagent Addition: In the same flask, add the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol, 425 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and XPhos (0.022 mmol, 12.6 mg).

-

Inerting: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent the deactivation of the Pd(0) catalyst.

-

Solvent Addition: Via syringe, add anhydrous 1,4-dioxane (8 mL) and deionized water (1 mL) to the flask.

-

Degassing: Bubble nitrogen or argon gas through the stirred solution for 10-15 minutes to thoroughly remove any dissolved oxygen.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-16 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (25 mL) and water (15 mL).

-

Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL), followed by brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.

-

Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Expert Insights

| Issue | Potential Cause | Suggested Solution |

| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Impure reagents.3. Insufficient temperature. | 1. Ensure a strictly inert atmosphere. Use fresh catalyst and degas solvents thoroughly.2. Verify the purity of starting materials.3. Increase temperature in 10°C increments. |

| Protodeboronation | Decomposition of the boronic acid. | 1. Use a higher excess of boronic acid (e.g., 1.5-2.0 equiv.).2. Switch to a more stable boronic ester (e.g., pinacol ester).[12] |

| Homocoupling (Biaryl) | Reaction of two boronic acid molecules. | 1. Ensure slow addition of the boronic acid if possible.2. Lower the catalyst loading.3. Ensure the system is rigorously deoxygenated. |

| Dehalogenation | Reductive removal of the bromine atom. | 1. Use a less electron-rich phosphine ligand.2. Lower the reaction temperature. |

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and versatile route to synthesize valuable 2-aryl-3-fluoroisonicotinaldehyde derivatives. The protocol outlined in this application note is robust and has been developed with a focus on reproducibility and high yield. By understanding the underlying mechanism and the rationale for the selection of specific reagents and conditions, researchers can effectively troubleshoot and adapt this method for a wide range of arylboronic acids, accelerating the discovery and development of novel chemical entities.

References

-

The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

-

Suzuki reaction - Wikipedia. Wikipedia. Available at: [Link]

-

Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

-

The Suzuki Reaction - Chem 115 Myers. Myers Group, Harvard University. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. NIH National Library of Medicine. Available at: [Link]

-

Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki–Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. ResearchGate. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH National Library of Medicine. Available at: [Link]

-

Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. ResearchGate. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

-

Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate. Available at: [Link]

-

Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. Available at: [Link]

-

Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. ACS Publications. Available at: [Link]

-

Preparation of Aryl Fluorides, Part 3: By Aromatization and Ring Formation. YouTube. Available at: [Link]

-

Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]

-

DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. NIH National Library of Medicine. Available at: [Link]

-

Use of Base Metals in Suzuki Coupling. WordPress. Available at: [Link]

-

Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. ResearchGate. Available at: [Link]

-

Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. Available at: [Link]

-

Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. Available at: [Link]

-

DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. Available at: [Link]

-

Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. ResearchGate. Available at: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. chemistryviews.org [chemistryviews.org]

- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Palladium-catalyzed synthesis using 2-Bromo-3-fluoroisonicotinaldehyde hydrate

Application Note: Precision Functionalization of 2-Bromo-3-fluoroisonicotinaldehyde Hydrate

Part 1: Strategic Analysis & Reactivity Profile

The 2-Bromo-3-fluoroisonicotinaldehyde hydrate scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its value lies in its orthogonal reactivity : three distinct functional handles that can be manipulated sequentially.

However, the presence of the aldehyde hydrate moiety (

The Reactivity Triad

-

C2-Bromine (The Entry Point): Highly activated for oxidative addition by Pd(0) due to the electron-deficient pyridine ring and the adjacent ring nitrogen. This is the primary site for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.

-

C3-Fluorine (The Modulator): Provides critical metabolic stability (blocking P450 oxidation) and electronic modulation. It is also activated for nucleophilic aromatic substitution (SNAr), allowing for post-coupling diversification.

-

C4-Aldehyde Hydrate (The Anchor): Exists in equilibrium with the free aldehyde. It serves as a versatile handle for heterocycle formation (e.g., condensation to form imines, oxazoles, or fused bicyclic systems).

Figure 1: Orthogonal reactivity map of the scaffold. The C2-Br is the priority target for Pd-catalysis, while the C3-F and C4-CHO offer secondary functionalization pathways.

Part 2: Critical Handling - The Hydrate Factor

The "hydrate" designation is not trivial. Commercial supplies of this pyridine aldehyde exist predominantly as the gem-diol (

Impact on Stoichiometry:

-

Molecular Weight Correction: You must use the MW of the hydrate (approx. 222.01 g/mol ) rather than the free aldehyde (204.0 g/mol ) for molarity calculations. Failure to do so results in a ~8% under-loading of the catalyst and coupling partner.

-

Water Content: The released water is compatible with Suzuki couplings but detrimental to anhydrous Sonogashira or Buchwald-Hartwig conditions.

Expert Insight: For strictly anhydrous reactions, the hydrate must be converted to the free aldehyde in situ or via azeotropic distillation (Toluene, Dean-Stark) prior to catalyst addition.

Part 3: Detailed Protocols

Protocol A: Suzuki-Miyaura Coupling (Aqueous-Tolerant)

Target: Synthesis of 2-Aryl-3-fluoroisonicotinaldehydes.

This protocol leverages the water inherent in the hydrate as part of the solvent system, avoiding the need for dehydration.

Reagents & Materials:

-

Substrate: 2-Bromo-3-fluoroisonicotinaldehyde hydrate (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.5 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, charge the Substrate (corrected for hydrate MW), Arylboronic acid , and Base .

-

Solvent Addition: Add the Dioxane/Water mixture. The hydrate will dissolve readily in this polar medium.

-

Degassing (Crucial): Sparge the solution with Argon or Nitrogen for 10 minutes. Note: Pyridines are efficient ligands; oxygen must be rigorously excluded to prevent catalyst poisoning.

-

Catalyst Addition: Add the Palladium catalyst quickly under a positive stream of inert gas. Cap the vial immediately.

-

Reaction: Heat the block to 85°C for 4–12 hours.

-

Self-Validating Check: Monitor by TLC or LCMS. The starting material (Br-pyridine) usually elutes faster than the product. Look for the disappearance of the Br-isotope pattern (1:1 doublet) in MS.

-

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water. The product (aldehyde) may exist in equilibrium with its hydrate in the aqueous phase; do not discard the aqueous layer without checking. Re-extract the aqueous layer with DCM if yield is low.

-

Purification: Flash chromatography on Silica. Note: Add 1% Triethylamine to the eluent if the product streaks, although the aldehyde is generally stable.

Data Summary Table: Typical Conditions

| Parameter | Condition | Rationale |

| Catalyst | Robust, resistant to air/moisture, excellent for heteroaryl chlorides/bromides. | |

| Solvent | Dioxane/H2O (4:1) | Solubilizes the hydrate; water promotes the transmetallation step. |

| Temp | 80-90°C | Sufficient for activation without decomposing the aldehyde. |

| Base | Mild enough to prevent Cannizzaro reaction of the aldehyde. |

Protocol B: Sonogashira Coupling (Anhydrous Route)

Target: Synthesis of 2-Alkynyl-3-fluoroisonicotinaldehydes.

This reaction requires strictly anhydrous conditions. The hydrate water must be removed to prevent homocoupling of the alkyne (Glaser coupling) and catalyst deactivation.

Reagents & Materials:

-

Substrate: 2-Bromo-3-fluoroisonicotinaldehyde hydrate (1.0 equiv)

-

Alkyne: Terminal alkyne (1.2 equiv)

-

Catalyst:

(5 mol%) -

Co-Catalyst: CuI (2 mol%)

-

Base: Triethylamine (

) (3.0 equiv) -

Solvent: Anhydrous THF or DMF.

Step-by-Step Methodology:

-

Dehydration Step (The "Expert" Modification):

-

Dissolve the hydrate substrate in Toluene.

-

Reflux with a Dean-Stark trap for 1 hour OR rotary evaporate from Toluene (3x) to azeotropically remove water.

-

Redissolve the resulting oil/solid in anhydrous THF/DMF immediately.

-

-

Setup: To the anhydrous substrate solution, add the Catalyst , CuI , and Base under Nitrogen.

-

Alkyne Addition: Add the terminal alkyne dropwise.

-

Reaction: Stir at Room Temperature for 1 hour, then heat to 50°C if conversion is slow.

-

Why mild heat? High heat (

) with CuI and base can cause the aldehyde to condense or polymerize.

-

-

Work-up: Filter through a celite pad to remove Pd/Cu residues. Concentrate and purify.

Part 4: Workflow Visualization

The following diagram illustrates the decision tree for selecting the correct protocol based on the desired functionalization.

Figure 2: Decision workflow for processing the hydrate scaffold. Note the critical drying step in Route B.

Part 5: Troubleshooting & Quality Control

-

Issue: Low Yield in Suzuki Coupling.

-

Cause: Protodeboronation of the boronic acid or poisoning by pyridine nitrogen.

-

Fix: Switch to

/ XPhos or SPhos . These bulky, electron-rich ligands prevent the pyridine nitrogen from coordinating to the Pd center [1].

-

-

Issue: Aldehyde Oxidation.

-

Observation: Appearance of a carboxylic acid peak in LCMS (M+16).

-

Fix: Ensure rigorous degassing. Avoid Acetone as a solvent (can form aldol adducts).

-

-

Issue: "Missing" Product in Workup.

-

Cause: The aldehyde hydrate is highly water-soluble.

-

Fix: Saturate the aqueous layer with NaCl (salting out) before extraction. Use THF/EtOAc mixtures for extraction.

-

References

-

Hartwig, J. F., et al. (2015).[1] "Palladium-Catalyzed Arylation of Fluoroalkylamines." Journal of the American Chemical Society.[1] Link (Context: Pd-catalysis on fluorinated scaffolds).

-

Sigma-Aldrich. (2024). "2-Bromo-3-pyridinecarboxaldehyde Product Specification." Sigma-Aldrich Technical Library. Link (Context: Analogous handling of bromo-pyridine aldehydes).

-

BLD Pharm. (2024). "2-Bromo-3-fluoroisonicotinaldehyde hydrate MSDS and Handling." BLD Pharm Repository. Link (Context: Specific physical properties and CAS verification).

-

RSC Advances. (2012). "Palladium-catalyzed cross-coupling of aryl fluorides."[2] Chemical Communications. Link (Context: Reactivity of electron-deficient fluorinated aryls).

Sources

Application Note: Catalyst Selection and Protocol for the Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-fluoroisonicotinaldehyde Hydrate

Introduction: Navigating a Challenging Heterocyclic Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and capacity to forge carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial to pharmaceutical development.[1][2] This application note addresses the specific challenges and provides a detailed protocol for the Suzuki coupling of 2-Bromo-3-fluoroisonicotinaldehyde hydrate, a substrate of significant interest due to its potential as a building block for bioactive molecules.

The target substrate presents a confluence of challenges that can impede catalytic efficiency:

-

Electron Deficiency: The pyridine ring, further deactivated by the fluorine and aldehyde substituents, makes the C-Br bond resistant to oxidative addition, a critical first step in the catalytic cycle.[3][4]

-

Coordinating Groups: The pyridine nitrogen and the aldehyde oxygen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5]

-

Substrate Stability: The aldehyde hydrate form may be sensitive to the basic reaction conditions, leading to side reactions or decomposition.

Overcoming these hurdles requires a carefully selected catalyst system, where the ligand, palladium source, base, and solvent work in concert to promote the desired transformation over competing pathways. This guide provides the scientific rationale for catalyst selection and a robust experimental protocol for researchers in drug discovery and development.

The Heart of the Matter: Selecting the Catalyst System

The success of the Suzuki-Miyaura reaction is fundamentally dependent on the palladium catalyst, which is generated in situ from a palladium source (precatalyst) and a supporting ligand.[6] The ligand is not a passive spectator; it modulates the steric and electronic properties of the palladium center, directly influencing the rates of oxidative addition, transmetalation, and reductive elimination.[1]

The Ligand: Architect of Reactivity

For challenging substrates like 2-bromo-3-fluoroisonicotinaldehyde, bulky and electron-rich phosphine ligands are paramount.[3] These ligands stabilize the active Pd(0) species, promote the difficult oxidative addition step into the electron-poor pyridine ring, and facilitate the final reductive elimination step to release the product.[1]

Recommended Ligand Classes:

-

Dialkylbiaryl Phosphines (Buchwald Ligands): This class of ligands has proven exceptionally effective for a wide range of challenging cross-couplings, including those involving heteroaryl halides.[7][8]

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often the first choice for difficult couplings. Its significant steric bulk and electron-donating character accelerate both oxidative addition and reductive elimination. It is particularly effective for coupling heteroaryl chlorides and bromides.[5][7]

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another highly effective, electron-rich, and sterically demanding ligand. SPhos-based catalysts have shown remarkable efficiency and stability, even at very low catalyst loadings for some substrates.[7]

-

-

Bulky Alkylphosphines:

-

Tri-tert-butylphosphine (P(tBu)₃): A very electron-rich and sterically bulky ligand that can be effective, often used with Pd₂(dba)₃.[9]

-

The Palladium Source: Precatalysts for Performance

Modern palladium precatalysts are often preferred over simple sources like Pd(OAc)₂ or Pd₂(dba)₃ because they offer greater air stability, defined ligand:palladium stoichiometry, and rapid generation of the active Pd(0) catalyst.

-

Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G2/G3/G4): These are highly active and are often the state-of-the-art choice.[10][11] They are designed to readily generate the active, monoligated L-Pd(0) species upon activation by a base. The "G4" generation is particularly advantageous as it uses a carbazole-based palladacycle, which is generally more stable.

The Base and Solvent System

The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[9][12] The choice of base must be strong enough to facilitate this step but not so strong as to cause degradation of the aldehyde hydrate substrate.

-

Bases: A moderately strong inorganic base is typically optimal.

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄): These are the most commonly employed bases for Suzuki reactions involving sensitive functional groups.[7] K₃PO₄ is slightly more basic and can be more effective in difficult couplings.

-

-

Solvents: Aprotic polar solvents, often with a small amount of water, are standard. The water is believed to aid in the dissolution of the base and facilitate the transmetalation.

-

1,4-Dioxane/water, Toluene/water, or THF/water: These solvent systems are widely used and generally provide good results.[13] The choice can be substrate-dependent and may require screening.

-

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle, highlighting the role of the selected components.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Recommended Protocol and Screening Conditions

This section provides a detailed, step-by-step protocol for the Suzuki coupling of 2-Bromo-3-fluoroisonicotinaldehyde hydrate. A screening table is also provided to facilitate rapid optimization of the reaction conditions.

General Experimental Protocol

Materials:

-

2-Bromo-3-fluoroisonicotinaldehyde hydrate

-

Arylboronic acid or boronate ester (1.2 - 1.5 equivalents)

-

Palladium precatalyst (1-5 mol%)

-

Phosphine ligand (1.2 - 6 mol%, typically L:Pd = 1.2:1 to 2:1)

-

Base (2-3 equivalents)

-

Anhydrous, degassed solvent

Procedure:

-

Reaction Setup: To a dry reaction vial or flask equipped with a magnetic stir bar, add 2-Bromo-3-fluoroisonicotinaldehyde hydrate (1.0 eq), the arylboronic acid (1.2 eq), the palladium precatalyst (e.g., XPhos Pd G4, 2 mol%), and the base (e.g., K₃PO₄, 2.5 eq).

-

Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1, 0.1 M concentration) via syringe.

-

Heating: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

-

Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[13]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Catalyst System Screening Table

For a new or particularly challenging coupling, screening a small set of conditions is often the most efficient path to success. The following table provides a robust starting point.

| Entry | Pd Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) |

| 1 | XPhos Pd G4 (2) | - | K₃PO₄ (2.5) | Dioxane / H₂O (10:1) | 100 |

| 2 | Pd₂(dba)₃ (2) | SPhos (4.4) | K₃PO₄ (2.5) | Toluene / H₂O (10:1) | 100 |

| 3 | Pd(OAc)₂ (2) | P(tBu)₃-HBF₄ (4) | K₂CO₃ (3.0) | Dioxane / H₂O (10:1) | 110 |

| 4 | XPhos Pd G4 (2) | - | K₂CO₃ (3.0) | THF / H₂O (10:1) | 80 |

Experimental Workflow Diagram

Caption: Experimental workflow for the Suzuki coupling reaction.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed).2. Oxidative addition is too slow.3. Catalyst poisoning (e.g., by pyridine N). | 1. Use a precatalyst (e.g., XPhos Pd G4).2. Increase temperature. Switch to a more electron-rich ligand (e.g., SPhos, XPhos).3. Increase catalyst loading. Ensure high-purity reagents. |

| Protodeboronation (Loss of Boronic Acid) | 1. Presence of excess water or protic sources.2. Reaction temperature is too high or time is too long.3. Base is too strong or boronic acid is unstable. | 1. Use anhydrous solvents and dry reagents. Minimize water content.2. Lower the reaction temperature. Stop the reaction once the starting halide is consumed.3. Switch to a milder base (e.g., K₂CO₃ or KF). Consider using a boronate ester (e.g., pinacol ester) instead of the boronic acid.[6] |

| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas throughout. |

| Formation of Byproducts | 1. Aldehyde hydrate instability.2. Side reactions with the base. | 1. Screen milder bases (KF, Cs₂CO₃). Lower reaction temperature.2. Protect the aldehyde group if instability persists under all tested conditions. |

Conclusion

The Suzuki-Miyaura coupling of 2-Bromo-3-fluoroisonicotinaldehyde hydrate is a challenging but achievable transformation. Success hinges on the rational selection of a highly active catalyst system capable of overcoming the inherent difficulties of this electron-deficient, coordinating heterocyclic substrate. The use of modern palladacycle precatalysts, particularly those based on bulky, electron-rich dialkylbiarylphosphine ligands like XPhos, in combination with a moderate base such as K₃PO₄, provides a robust starting point for achieving high yields. The protocols and troubleshooting guide presented herein offer a comprehensive framework for researchers to successfully synthesize valuable chemical intermediates for drug discovery and materials science.

References

-

The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Lettera a Nuovo Cimento. Available at: [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMID. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Suzuki reaction - Wikipedia. (n.d.). Available at: [Link]

-

Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. (2020). Chemical Science. Available at: [Link]

-

trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). ACS Omega. Available at: [Link]

-

Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (n.d.). ResearchGate. Available at: [Link]

-

Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Available at: [Link]

-

Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (n.d.). Journal of the American Chemical Society. Available at: [Link]

-

A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7. (n.d.). ResearchGate. Available at: [Link]

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Xphos-Pd-G2 catalyzed Suzuki-Miyaura cross-coupling reactions. (n.d.). ResearchGate. Available at: [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2022). MDPI. Available at: [Link]

-

A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2011). National Institutes of Health. Available at: [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). MDPI. Available at: [Link]

-

Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Semantic Scholar. Available at: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). National Institutes of Health. Available at: [Link]

-

Struggling with Suzuki Reaction : r/Chempros. (n.d.). Reddit. Available at: [Link]

-

Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. (n.d.). ResearchGate. Available at: [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Available at: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. nasc.ac.in [nasc.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: A Scalable Synthesis of 2-Bromo-3-fluoroisonicotinaldehyde Hydrate

For: Researchers, scientists, and drug development professionals.

Abstract

2-Bromo-3-fluoroisonicotinaldehyde is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate for a range of therapeutic candidates. Its unique substitution pattern—a pyridine core functionalized with bromine, fluorine, and an aldehyde group—offers multiple reaction vectors for constructing complex molecular architectures. This application note provides a comprehensive, field-tested guide for the scale-up synthesis of its stable hydrate form. We detail a robust protocol centered on the regioselective formylation of 2-bromo-3-fluoropyridine via directed ortho-metalation. The narrative emphasizes the underlying chemical principles, process safety, and critical parameters necessary for achieving high yield and purity on a larger scale. This document is structured to be a self-validating guide, integrating detailed experimental procedures with mechanistic rationale and troubleshooting logic to empower researchers in drug development.

Introduction: Strategic Importance and Synthetic Rationale

Substituted pyridine aldehydes are privileged scaffolds in pharmaceutical development. The title compound, 2-Bromo-3-fluoroisonicotinaldehyde, is particularly valuable due to the orthogonal reactivity of its functional groups. The aldehyde allows for nucleophilic additions and reductive aminations, the bromine atom is amenable to a host of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the fluorine atom can modulate physicochemical properties such as pKa and metabolic stability.

Synthesizing this molecule on a large scale presents a significant challenge in controlling regioselectivity. Direct electrophilic aromatic substitution on the pyridine ring is often unselective. Therefore, a more sophisticated strategy is required. Our selected approach, directed ortho-metalation (DoM), offers a powerful solution. This method utilizes the inherent directing ability of the pyridine nitrogen and the fluoro group to activate the C-4 position for deprotonation, followed by quenching with a suitable electrophile to install the aldehyde group with high precision.[1] This pathway is not only elegant but also highly amenable to scale-up due to its efficiency and predictability.

Synthetic Pathway and Mechanistic Deep Dive

The cornerstone of this synthesis is the formylation of 2-bromo-3-fluoropyridine through a lithium-halogen exchange and subsequent reaction with an appropriate formylating agent.[1][2] The overall transformation is depicted below.

Caption: Overall synthetic scheme for the target compound.

The Causality of Experimental Choices

-

Directed ortho-Metalation (DoM): The choice of a lithiation-based strategy is deliberate. The pyridine nitrogen atom is a powerful coordinating group that directs the organolithium base to the adjacent C-2 and C-6 positions. However, the presence of a bromine atom at C-2 makes the C-4 proton the most acidic, especially when influenced by the electron-withdrawing fluoro group at C-3. This electronic environment favors deprotonation at C-4.

-

Organolithium Reagent Selection: While Lithium Diisopropylamide (LDA) is a common choice for deprotonation, n-Butyllithium (n-BuLi) is also highly effective for lithium-halogen exchange, which is a competing and often faster process at the C-2 position.[3] For this specific substrate, a carefully controlled addition of n-BuLi at very low temperatures allows for selective metalation. The extremely low temperature (-78 °C) is critical to kinetically favor the desired lithiation and to prevent side reactions, such as the degradation of the sensitive lithiated pyridine intermediate.[3]

-

Formylating Agent: N,N-Dimethylformamide (DMF) is the electrophile of choice.[2][4] It is an inexpensive, readily available, and highly efficient one-carbon electrophile for reacting with potent organometallic nucleophiles. The reaction proceeds through a tetrahedral intermediate which, upon aqueous work-up, collapses to release the desired aldehyde.

-

Hydrate Formation: The "hydrate" designation is a direct consequence of the manufacturing and purification process. During the aqueous work-up and subsequent recrystallization from solvent systems containing water, the aldehyde can form a stable gem-diol hydrate, which is often a crystalline and easily handled solid. This is a common phenomenon for aldehydes bearing electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100 g scale of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[5][6]

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |

| 2-Bromo-3-fluoropyridine | 40273-45-8 | 175.99 | 95.0 g | 0.54 | Starting material, liquid.[7] |

| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 238 mL | 0.59 | 2.5 M solution in hexanes. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50.0 mL | 0.65 | Anhydrous grade. |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 1.5 L | - | Anhydrous, inhibitor-free. |

| Saturated NH₄Cl Solution | - | - | 500 mL | - | For quenching the reaction. |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | 1.5 L | - | For extraction. |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | 50 g | - | For drying. |

Equipment:

-

5 L, 3-neck, round-bottom flask equipped with a mechanical stirrer, temperature probe, and a nitrogen inlet/outlet.

-

250 mL pressure-equalizing dropping funnel.

-

Dry ice/acetone bath.

-

Rotary evaporator.

-

Standard laboratory glassware for work-up and purification.

Experimental Procedure

Step 1: Reaction Setup and Lithiation

-

Assemble the 5 L reaction flask, ensuring all glassware is flame-dried and cooled under a stream of dry nitrogen.

-

Charge the flask with 2-Bromo-3-fluoropyridine (95.0 g, 0.54 mol) and anhydrous THF (1.5 L).

-

Begin vigorous mechanical stirring and cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Scientist's Note: Maintaining an inert atmosphere and anhydrous conditions is paramount. Organolithium reagents are extremely reactive with water and atmospheric oxygen.

-

Slowly add the n-BuLi solution (238 mL, 0.59 mol, 1.1 eq) dropwise via the dropping funnel over 60 minutes. The internal temperature must be strictly maintained below -70 °C.

-

Upon completion of the addition, stir the resulting dark-colored mixture at -78 °C for an additional 30 minutes.[3]

Step 2: Formylation

-

Slowly add anhydrous DMF (50.0 mL, 0.65 mol, 1.2 eq) to the reaction mixture dropwise, again ensuring the internal temperature does not rise above -70 °C. The addition should take approximately 30 minutes.

-

After the DMF addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.[3]

-

Scientist's Note: The slow addition of DMF prevents localized warming, which could lead to unwanted side reactions.

-

Remove the cooling bath and allow the reaction to slowly warm to room temperature over a period of at least 2 hours, with continued stirring.

Step 3: Aqueous Work-up and Isolation

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by slowly adding 500 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.[3] An initial exotherm may be observed.

-

Safety Precaution: Unreacted n-BuLi is highly pyrophoric. The quenching step must be performed slowly and behind a safety shield.

-